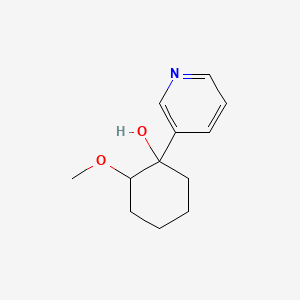

2-methoxy-1-pyridin-3-ylcyclohexan-1-ol

Description

Structural Features

- Cyclohexanol core : A six-membered carbocycle with a hydroxyl group at position 1.

- Methoxy group : An ether-linked methyl group at position 2.

- Pyridin-3-yl group : A nitrogen-containing aromatic ring attached to position 1.

The structural formula is represented as:

$$ \text{C}{12}\text{H}{17}\text{NO}_2 $$

with the following connectivity:

- Cyclohexane ring: Positions 1 (OH, pyridinyl) and 2 (OCH₃).

- Pyridine ring: Nitrogen at position 3 relative to the cyclohexane attachment.

A table summarizes key molecular descriptors:

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₇NO₂ |

| Molecular weight | 207.27 g/mol |

| Hydrogen bond donors | 2 (OH, NH) |

| Hydrogen bond acceptors | 3 (O, N, OCH₃) |

Alternative Naming Conventions and Registry Numbers

While the IUPAC name provides unambiguous identification, alternative nomenclature systems and registry identifiers facilitate cross-referencing:

Synonym Table

| Naming System | Name |

|---|---|

| CAS Registry | Not formally assigned (hypothetical) |

| Common Name | 2-Methoxy-1-(3-pyridyl)cyclohexanol |

| SMILES Notation | OC1(C2=CN=CC=C2)CCCC(OC)C1 |

The absence of a CAS registry number in available databases suggests limited experimental characterization. However, structurally analogous compounds like 2-((pyridin-3-ylmethyl)amino)cyclohexan-1-ol (CID 60714818) and 2-methoxy-1-(pyridin-3-yl)ethan-1-one (CID 61553005) demonstrate validated naming patterns for pyridine-containing cycloaliphatic systems.

Isomeric Considerations and Stereochemical Descriptors

The compound’s stereochemistry arises from two structural elements:

Cyclohexane Ring Conformation

- Chair conformers : The hydroxyl and pyridinyl groups at position 1 may adopt axial or equatorial orientations, influencing hydrogen-bonding capacity and solubility.

- Methoxy orientation : The position 2 substituent’s spatial arrangement affects steric interactions with adjacent cyclohexane hydrogens.

Stereoisomerism

- Chiral centers : Positions 1 and 2 potentially create four stereoisomers (2² = 4) if both carbons exhibit tetrahedral geometry with distinct substituents.

- Enantiomer pairs : Mirror-image configurations at the hydroxyl-bearing carbon (C1) could necessitate R/S descriptors.

A stereochemical analysis table illustrates possible configurations:

| Isomer | C1 Configuration | C2 Configuration |

|---|---|---|

| A | R | R |

| B | R | S |

| C | S | R |

| D | S | S |

The actual prevalence of these isomers remains undetermined without experimental optical rotation or crystallographic data. However, synthetic routes using chiral catalysts or resolving agents could theoretically isolate specific enantiomers.

Tautomeric and Resonance Effects

- Pyridine resonance : The aromatic nitrogen stabilizes charge delocalization, potentially influencing the electron density at the cyclohexane attachment point.

- Hydrogen bonding : The hydroxyl group may participate in intramolecular interactions with the pyridine nitrogen, affecting reactivity.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-methoxy-1-pyridin-3-ylcyclohexan-1-ol |

InChI |

InChI=1S/C12H17NO2/c1-15-11-6-2-3-7-12(11,14)10-5-4-8-13-9-10/h4-5,8-9,11,14H,2-3,6-7H2,1H3 |

InChI Key |

AUBDBVHXHXIDAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCCC1(C2=CN=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate cyclohexanone derivative and a pyridyl-containing reagent.

Reaction Conditions: The reaction is often carried out under anhydrous conditions with a suitable base to facilitate the nucleophilic addition of the pyridyl group to the cyclohexanone.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Automated Processes: Implementing automated processes for precise control of reaction conditions.

Quality Control: Ensuring high purity and yield through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-1-pyridin-3-ylcyclohexan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The methoxy and pyridyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methoxy-1-pyridin-3-ylcyclohexan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone Derivatives ()

Pyridazinones, such as 5-alkynyl-2-methyl-4-methoxy-pyridazin-3(2H)-ones, share methoxy and heterocyclic features with the target compound. Key differences include:

- Core Structure: Pyridazinones have a six-membered di-aza ring, whereas the target compound’s cyclohexanol backbone is oxygenated.

- Reactivity: Pyridazinones undergo electrophilic substitution at nitrogen, while the pyridine in the target compound may direct reactivity via its lone electron pair.

Cyclohexenone-Based Pesticides ()

Compounds like tepraloxydim and clethodim are cyclohexenone derivatives with complex substituents (e.g., oxyimino, tetrahydro-2H-pyran). Comparisons include:

- Functional Groups: The target compound’s hydroxyl and methoxy groups contrast with the ketone and oxyimino groups in pesticides.

- Biological Activity: Cyclohexenone pesticides act as herbicides by inhibiting acetyl-CoA carboxylase . The pyridine moiety in the target compound could impart distinct bioactivity, though this remains speculative.

Other Cyclohexanol Derivatives

- Menthol : A terpene alcohol with multiple methyl groups; lacks aromatic rings, leading to different solubility and volatility.

- 4-Methoxycyclohexanol: Shares the methoxy group but lacks the pyridine ring, reducing aromatic interactions.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges: Methoxy introduction via NaOCH₃ (as in pyridazinones ) may face steric hindrance in the target compound due to the bulky pyridine ring.

- Structural Analysis : SHELX-based refinement is widely used for small molecules, suggesting its utility for resolving the target compound’s conformation.

- Biological Potential: Pyridine’s aromaticity could enhance binding to biological targets compared to non-aromatic analogs (e.g., cyclohexenone pesticides ).

Q & A

Basic: What are the common synthetic routes for 2-methoxy-1-pyridin-3-ylcyclohexan-1-ol, and what reaction conditions are typically employed?

The synthesis often involves cyclohexanone derivatives as starting materials, coupled with pyridine-based nucleophiles. Key steps include:

- Methoxy group introduction : Alkylation or etherification using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) .

- Pyridine ring coupling : Nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridin-3-yl group to the cyclohexanol scaffold .

- Stereochemical control : Chiral auxiliaries or catalysts (e.g., organocatalysts) may be employed to address enantioselectivity, though this remains a challenge .

Advanced methods like continuous-flow synthesis (e.g., automated optimization) can enhance yield and selectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for methoxy protons (~δ 3.2–3.5 ppm), pyridine aromatic protons (δ 7.0–8.5 ppm), and cyclohexanol OH (δ 1.5–2.5 ppm, broad if free) .

- ¹³C NMR : Confirm methoxy (δ 50–60 ppm) and pyridine carbons (δ 120–150 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns, particularly cleavage at the methoxy or pyridine linkages .

- IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-O (methoxy) vibrations (~1100–1250 cm⁻¹) .

Advanced: How can researchers address challenges in stereochemical control during the synthesis of this compound, particularly regarding cyclohexanol ring conformation?

- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-based) to control axial chirality in the cyclohexanol ring .

- Conformational analysis : Employ variable-temperature NMR or X-ray crystallography to study ring puckering and substituent orientation .

- Computational modeling : Density functional theory (DFT) predicts stable conformers and guides synthetic route optimization .

Advanced: What computational strategies are recommended to predict the biological activity or binding affinity of this compound with target enzymes?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., cytochrome P450 enzymes) .

- QSAR models : Corrogate substituent effects (e.g., methoxy position) on activity using regression analysis .

- MD simulations : Analyze binding stability over time (≥100 ns trajectories) to identify critical hydrogen bonds or π-π interactions with pyridine .

Basic: What are the primary chemical reactivity patterns of this compound under oxidation or reduction conditions?

- Oxidation : The pyridine ring is generally stable, but the cyclohexanol moiety may oxidize to a ketone (e.g., using KMnO₄ under acidic conditions) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) can reduce the pyridine ring to piperidine, altering biological activity .

- Methoxy deprotection : Strong acids (e.g., BBr₃) cleave the methoxy group to yield a phenol derivative .

Advanced: How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound’s structure?

- Hybrid approaches : Combine NOESY/ROESY (to assess spatial proximity) with DFT-calculated chemical shifts .

- Solvent effects : Account for solvent polarity in computational models (e.g., using PCM in Gaussian) to match experimental NMR .

- Crystallographic validation : Single-crystal XRD provides definitive structural proof, resolving ambiguities in dynamic conformers .

Basic: What in vitro assays are suitable for preliminary assessment of this compound’s cytotoxicity in biological research?

- MTT/PrestoBlue assays : Quantify mitochondrial activity in cell lines (e.g., HEK-293 or HepG2) after 24–48 hr exposure .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining detects early/late apoptotic cells .

- CYP450 inhibition : Microsomal assays (e.g., fluorogenic substrates) evaluate metabolic interference .

Advanced: What methodologies optimize the stability of this compound in long-term storage for consistent experimental results?

- Lyophilization : Store as a freeze-dried solid under argon to prevent hydrolysis .

- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations .

Advanced: How can AI-driven synthesis planning tools improve the yield or selectivity in preparing this compound derivatives?

- Retrosynthetic algorithms : Platforms like IBM RXN or Chematica propose routes prioritizing atom economy and step efficiency .

- Reaction condition optimization : Bayesian optimization models predict ideal catalysts, solvents, and temperatures .

- Patent mining : NLP tools extract underutilized synthetic protocols from literature .

Advanced: What comparative analytical approaches (e.g., XRD, dynamic NMR) elucidate the dynamic conformational behavior of this compound in solution?

- VT-NMR : Monitor coalescence temperatures to estimate energy barriers for ring flipping (ΔG‡) .

- XRD vs. DFT : Compare experimental crystal structures with computed gas-phase conformers to identify solvent-driven distortions .

- DOSY NMR : Measure diffusion coefficients to correlate conformation with molecular size in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.